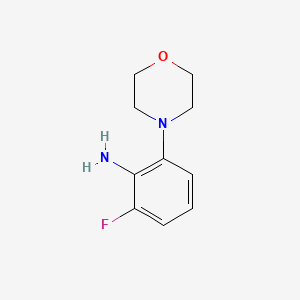

2-Fluoro-6-morpholinoaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-6-morpholinoaniline is a chemical compound with the molecular formula C10H13FN2O . It is not intended for human or veterinary use and is used for research purposes.

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-morpholinoaniline consists of a morpholino group attached to the 6th position of a fluoroaniline ring . The molecular weight of this compound is 196.225.科学的研究の応用

Antibacterial Properties

2-Fluoro-6-morpholinoaniline has been used in the synthesis of a series of novel N- (1- (3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides. These compounds were screened for their in vitro antibacterial properties against medicinally relevant gram-negative bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and gram-positive bacterial strains Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cerus . Some of these compounds exhibited significant antibacterial activity .

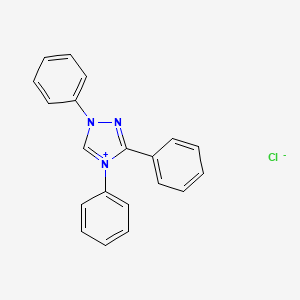

DNA Gyrase Enzyme Inhibitors

The same series of compounds synthesized from 2-Fluoro-6-morpholinoaniline were also screened as DNA Gyrase enzyme inhibitors using in silico studies . The molecular docking simulation studies were performed to identify the ligands responsible for antibacterial activity .

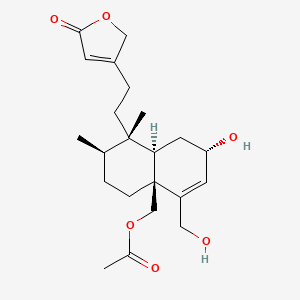

Synthesis of Antibiotic Drug Linezolid

The precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This process resulted in 4- (2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .

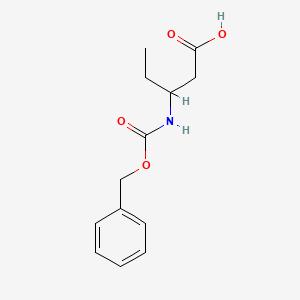

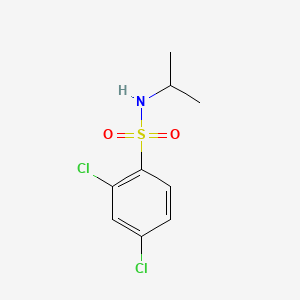

Synthesis of Sulfonamides and Carbamates

A series of new sulfonamides and carbamates have been synthesized in good yields by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound 7, respectively, for biological interest . These compounds showed good to potent antimicrobial activity .

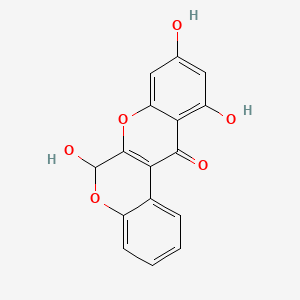

Antifungal Agents

The sulfonamide derivatives synthesized from 2-Fluoro-6-morpholinoaniline behaved as potent antifungal agents as compared to the carbamate derivatives .

Molecular Docking Studies

Molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin, were performed using the molecular operating environment (MOE) programme . The test compounds showed good binding affinities and formed hydrogen bonds with a surrounding of amino acids at the active site .

Safety and Hazards

The safety data sheet for 2-Fluoro-6-morpholinoaniline suggests that if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted .

作用機序

Target of Action

The primary target of 2-Fluoro-6-morpholinoaniline is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, making it a common target for antibacterial agents .

Mode of Action

It is suggested that the compound interacts with its target, the dna gyrase enzyme, inhibiting its function and thus preventing bacterial dna replication .

Biochemical Pathways

The biochemical pathways affected by 2-Fluoro-6-morpholinoaniline are primarily those involved in bacterial DNA replication. By inhibiting the DNA Gyrase enzyme, the compound disrupts these pathways, leading to the death of the bacterial cells .

Result of Action

The result of 2-Fluoro-6-morpholinoaniline’s action is the inhibition of bacterial DNA replication, leading to the death of the bacterial cells . This makes the compound potentially useful as an antibacterial agent.

特性

IUPAC Name |

2-fluoro-6-morpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-8-2-1-3-9(10(8)12)13-4-6-14-7-5-13/h1-3H,4-7,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJPNLUATRWTLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286086 |

Source

|

| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-morpholinoaniline | |

CAS RN |

179900-22-2 |

Source

|

| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179900-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(4-morpholinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)

![Iron(2+) (2Z,4S)-4-tert-butyl-2-[2-(diphenylphosphanyl)cyclopenta-2,4-dien-1-ylidene]-1,3-oxazolidin-3-ide cyclopenta-2,4-dien-1-ide (1/1/1)](/img/structure/B599736.png)